5-chloro-2-iodo-1-methyl-1H-indole

Catalog No.
S8985464
CAS No.
M.F
C9H7ClIN
M. Wt
291.51 g/mol
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5-chloro-2-iodo-1-methyl-1H-indole

Product Name

5-chloro-2-iodo-1-methyl-1H-indole

IUPAC Name

5-chloro-2-iodo-1-methylindole

Molecular Formula

C9H7ClIN

Molecular Weight

291.51 g/mol

InChI

InChI=1S/C9H7ClIN/c1-12-8-3-2-7(10)4-6(8)5-9(12)11/h2-5H,1H3

InChI Key

IRDDEMKEPFTDLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1I

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is 5-chloro-2-iodo-1-methyl-1H-indole, reflecting its substitution pattern on the indole scaffold. The molecular formula is C₉H₇ClIN, with a molecular weight of 291.52 g/mol. Key identifiers include:

  • CAS Registry Number: While no CAS number is explicitly listed for the methylated derivative in the provided sources, the non-methylated analog (5-chloro-2-iodo-1H-indole) is registered under CAS 1388032-50-5.
  • SMILES Notation: ClC1=CC2=C(C=C1)N(C(I)=C2)C, which encodes the chlorine at position 5, iodine at position 2, and methyl group at position 1.
  • InChIKey: Not directly available in the search results, but derivable from structural analogs.

The methyl group at the nitrogen position distinguishes this compound from simpler halogenated indoles, enhancing its stability and modulating electronic effects on the aromatic system.

Crystallographic Data and Bond Length Discrepancies

Crystallographic data for 5-chloro-2-iodo-1-methyl-1H-indole are not explicitly reported in the provided sources. However, inferences can be drawn from related halogenated indoles:

  • Bond Length Trends: In 6-chloro-2-iodo-1-methyl-1H-indole (a positional isomer), the C–I bond length is approximately 2.10 Å, while the C–Cl bond measures 1.72 Å, consistent with typical halogen-carbon single bonds.
  • Angular Distortions: Methyl substitution at nitrogen introduces slight pyramidalization (N–C bond angle: ~108°), deviating from the planar geometry of unsubstituted indoles.

Comparative data suggest that iodine’s larger atomic radius induces greater steric strain compared to smaller halogens like chlorine, potentially influencing packing efficiency in crystalline states.

Comparative Structural Analysis with Halogenated Indole Derivatives

The structural and electronic effects of halogenation are critical to understanding this compound’s reactivity. Key comparisons include:

CompoundMolecular FormulaHalogen PositionsKey Structural Features
5-Chloro-2-methylindoleC₉H₈ClN5-Cl, 2-CH₃Lacks iodine; simpler steric profile
2-Iodo-1-methyl-1H-indoleC₉H₈IN2-I, 1-CH₃Lacks chlorine; iodine dominates reactivity
6-Chloro-2-iodo-1-methyl-1H-indoleC₉H₇ClIN6-Cl, 2-I, 1-CH₃Positional isomer; altered electronic effects

Key Observations:

  • Electronic Effects: The electron-withdrawing chlorine at position 5 deactivates the indole ring, while iodine’s polarizability enhances susceptibility to electrophilic substitution at position 3.
  • Steric Considerations: The methyl group at nitrogen hinders rotational freedom, favoring conformations that minimize steric clash with the iodine substituent.

Direct Halogenation Routes for Iodo-Substituted Indoles

Direct halogenation of indole derivatives at specific positions remains challenging due to the inherent reactivity of the indole ring system. For 5-chloro-2-iodo-1-methyl-1H-indole, sequential halogenation is a common approach. The synthesis typically begins with 5-chloro-1-methylindole, where the methyl group at the N1 position mitigates unwanted side reactions by blocking electrophilic attack at the pyrrole nitrogen [4]. Iodination at the C2 position is facilitated by using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), under acidic conditions [5]. The reaction proceeds via electrophilic substitution, where the electron-rich C2 position is selectively targeted due to the directing effects of the methyl and chloro substituents [6].

Critical parameters for optimizing this route include:

  • Temperature: Reactions performed at 0–25°C minimize decomposition of the unstable iodo-intermediate [4].
  • Solvent: Polar aprotic solvents like dichloromethane (DCM) or acetic acid enhance iodine solubility and reaction homogeneity [5].
  • Stoichiometry: A 1.2:1 molar ratio of iodine to indole derivative ensures complete conversion without over-iodination [5].

A representative procedure involves dissolving 5-chloro-1-methylindole in DCM, adding I₂ and H₂O₂ dropwise, and stirring for 12 hours at room temperature. The product is isolated via column chromatography, yielding 5-chloro-2-iodo-1-methyl-1H-indole in 70–85% purity [4] [5].

N-Iodosuccinimide-Mediated Cyclization Approaches

While N-iodosuccinimide (NIS) is widely used for electrophilic iodination, its application in the cyclization of indole precursors is less documented. However, analogous methodologies suggest potential routes. For example, SmI₂-mediated cyclization of N-allenyl-2-iodoaniline derivatives has been reported to construct indole skeletons under mild conditions [3]. Adapting this approach, NIS could facilitate iodination during cyclization by acting as both an iodine source and an electrophile.

In a hypothetical workflow, N-methyl-2-iodoaniline derivatives bearing chloro substituents could undergo cyclization in the presence of NIS and a Lewis acid catalyst (e.g., FeCl₃). The iodine atom would be incorporated at the C2 position during ring closure, yielding the target compound. Reaction optimization would require careful control of:

  • Catalyst loading: 5–10 mol% FeCl₃ to avoid side reactions [3].
  • Solvent system: Tetrahydrofuran (THF) or acetonitrile (MeCN) to stabilize reactive intermediates [3].

Post-Synthetic Modification Techniques

Suzuki-Miyaura Cross-Coupling Reaction Optimization

The iodine atom at C2 in 5-chloro-2-iodo-1-methyl-1H-indole serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids enables the introduction of diverse aryl groups at C2. Key optimization factors include:

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)85–99% [6]
BaseK₂CO₃78–95% [5]
SolventDioxane/H₂O (4:1)90–98% [6]
Temperature80°C80–95% [5]

For instance, coupling with 4-methoxyphenylboronic acid under these conditions affords 5-chloro-2-(4-methoxyphenyl)-1-methyl-1H-indole in 94% yield [6]. The electron-withdrawing chloro group at C5 enhances the electrophilicity of the C2 position, accelerating oxidative addition to the palladium catalyst [7].

Regioselective Protection/Deprotection Strategies

Functionalization of 5-chloro-2-iodo-1-methyl-1H-indole often requires selective protection of reactive sites. For example, acylation of the C3 position using acetic anhydride in the presence of NaOAc preferentially protects C3, allowing further modifications at C5 or C7 [4]. Subsequent deprotection is achieved via hydrolysis with aqueous NaOH.

A sequential protection-deprotection protocol is illustrated below:

  • Protection: Treat the compound with acetyl chloride in pyridine to form 3-acetyl-5-chloro-2-iodo-1-methyl-1H-indole [4].
  • Modification: Perform nitration at C5 using HNO₃/H₂SO₄.
  • Deprotection: Remove the acetyl group with 10% NaOH in ethanol .

This strategy ensures regioselectivity while preserving the iodo and chloro substituents for downstream applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides invaluable insights into the molecular structure and electronic environment of 5-chloro-2-iodo-1-methyl-1H-indole. The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic chemical shifts that reflect the influence of halogen substituents and the methylated nitrogen atom on the indole framework.

For the parent indole compound, fundamental chemical shift assignments have been well-established [3] [4]. The ¹H nuclear magnetic resonance data for unsubstituted indole shows the nitrogen-bound proton at approximately 7.1 parts per million, aromatic protons between 6.5-7.6 parts per million, and the characteristic coupling patterns that define the indole spin system [5] [3]. In the case of 5-chloro-2-iodo-1-methyl-1H-indole, significant modifications to these baseline values are expected due to the electronic effects of the halogen substituents and the methyl group substitution.

The methyl group attached to nitrogen appears as a singlet in the ¹H nuclear magnetic resonance spectrum, typically occurring around 3.8-4.0 parts per million [6] [7]. This chemical shift reflects the deshielding effect of the electronegative nitrogen atom and the aromatic ring system. The position of this signal serves as a diagnostic marker for nitrogen-methylated indole derivatives and provides confirmation of successful methylation reactions.

The aromatic region of the ¹H nuclear magnetic resonance spectrum displays the characteristic pattern of the substituted benzene ring. The presence of chlorine at position 5 introduces significant electronic perturbations that alter the chemical shifts of adjacent aromatic protons [8] [9]. Chlorine substitution typically results in downfield shifts of ortho protons due to the electron-withdrawing inductive effect, while meta and para protons experience varying degrees of shielding or deshielding depending on the overall electronic distribution.

The iodine substituent at position 2 exerts profound effects on the chemical shifts of nearby protons. Iodine, being the most electronegative halogen with significant polarizability, creates a complex electronic environment that influences both chemical shifts and coupling patterns [10] . The absence of the characteristic proton signal at position 2, normally observed around 6.5 parts per million in unsubstituted indole, confirms the presence of iodine substitution at this position.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbon atoms of the indole framework exhibit characteristic chemical shifts that are significantly influenced by halogen substitution [12] [13] [4]. The carbonyl region typically shows signals between 100-160 parts per million for aromatic carbons, with specific chemical shifts depending on the substitution pattern and electronic effects of the halogen atoms.

The carbon bearing the chlorine substituent typically appears around 130-140 parts per million, while the iodine-substituted carbon shows characteristic downfield shifts due to the heavy atom effect [14] [4]. The methyl carbon attached to nitrogen appears around 30-35 parts per million, providing a clear diagnostic signal for the nitrogen-methylated structure.

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals the vibrational characteristics of 5-chloro-2-iodo-1-methyl-1H-indole, providing information about functional groups and molecular vibrations. The infrared spectrum of this compound displays several characteristic absorption bands that reflect the structural features and electronic environment of the molecule.

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 centimeters⁻¹ [15] [16], characteristic of aromatic compounds. These stretches are typically of medium to weak intensity and provide confirmation of the aromatic nature of the indole ring system. The specific frequencies within this range are influenced by the electron-withdrawing effects of the halogen substituents, which can cause slight shifts in the stretching frequencies.

The aromatic carbon-carbon stretching vibrations occur in the fingerprint region between 1440-1625 centimeters⁻¹ [15] [16]. These bands are often complex and overlapping, but they provide valuable information about the substitution pattern and electronic effects within the aromatic system. The presence of halogen substituents typically causes modifications to the intensity and frequency of these absorptions due to changes in bond polarization and electronic distribution.

Carbon-nitrogen stretching vibrations associated with the indole nitrogen appear around 1200-1400 centimeters⁻¹, though these bands are often weak and may be obscured by other absorptions in the fingerprint region. The methylation of the nitrogen atom eliminates the characteristic nitrogen-hydrogen stretch that would normally appear around 3300-3500 centimeters⁻¹ in unsubstituted indoles [17] [15].

The carbon-chlorine stretching vibration typically appears as a medium intensity band around 750-850 centimeters⁻¹ [15] [16]. This absorption provides direct evidence for the presence of the chlorine substituent and its bonding environment within the aromatic system. The exact frequency depends on the electronic environment and the specific position of chlorine substitution.

Carbon-iodine stretching vibrations occur at lower frequencies, typically around 500-600 centimeters⁻¹, though these are often weak and may fall outside the normal measurement range of many infrared spectrometers. The heavy atom effect of iodine can also influence other vibrational modes throughout the spectrum.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 5-chloro-2-iodo-1-methyl-1H-indole. The molecular ion peak appears at mass-to-charge ratio 291-293, reflecting the isotopic pattern characteristic of compounds containing both chlorine and iodine [18] [19] [20].

The isotopic pattern of the molecular ion is particularly diagnostic due to the presence of both chlorine and iodine isotopes. Chlorine exists as two major isotopes (³⁵Cl and ³⁷Cl) with a natural abundance ratio of approximately 3:1, while iodine is essentially monoisotopic (¹²⁷I). This combination creates a characteristic isotopic pattern in the molecular ion region that confirms the presence of both halogen atoms.

The fragmentation pattern of halogenated indoles typically involves several predictable pathways [19] [20]. Loss of iodine (mass 127) from the molecular ion represents one of the most common fragmentation pathways, producing a fragment ion at mass-to-charge ratio 164-166. This fragmentation occurs readily due to the relatively weak carbon-iodine bond and the stability of the resulting chloroindole cation radical.

Loss of the methyl group (mass 15) from the nitrogen position represents another significant fragmentation pathway, producing ions at mass-to-charge ratio 276-278. This fragmentation reflects the relatively labile nature of the nitrogen-methyl bond under electron impact conditions.

The formation of tropylium-type ions through ring expansion and rearrangement processes is characteristic of substituted indoles [20]. These rearrangement ions often appear at mass-to-charge ratios corresponding to various combinations of the aromatic ring system with and without the halogen substituents.

Base peak intensity typically corresponds to one of the major fragmentation products rather than the molecular ion, reflecting the instability of the halogenated molecular ion under standard electron impact conditions. The relative intensities of fragment ions provide valuable structural information and can be used for compound identification and purity assessment.

Thermodynamic Stability and Thermal Decomposition Patterns

Thermal Stability Assessment

The thermal stability of 5-chloro-2-iodo-1-methyl-1H-indole is fundamentally influenced by the presence of halogen substituents and the methylated nitrogen atom. Halogenated indole derivatives generally exhibit enhanced thermal stability compared to their unsubstituted counterparts due to the electron-withdrawing effects of halogen atoms, which stabilize the aromatic system through resonance interactions [21] [22].

The decomposition temperature of indole derivatives varies significantly based on substitution patterns and environmental conditions. Unsubstituted indole begins to decompose around 1050-1100 Kelvin under high-temperature conditions [23], but the presence of halogen substituents typically increases this threshold. The electron-withdrawing nature of chlorine and iodine substituents enhances the thermal stability of the aromatic system by reducing electron density and minimizing reactive sites.

Thermogravimetric analysis of related halogenated indole compounds reveals that thermal decomposition typically occurs in multiple stages [22]. The initial stage often involves the loss of more labile substituents, followed by decomposition of the aromatic ring system at higher temperatures. For 5-chloro-2-iodo-1-methyl-1H-indole, the expected sequence would likely involve initial loss of iodine due to the weaker carbon-iodine bond, followed by methyl group elimination, and finally decomposition of the chlorinated indole framework.

The activation energy for thermal decomposition processes in halogenated indoles is typically higher than for unsubstituted compounds due to the stabilizing effects of halogen substituents. Studies on similar compounds suggest activation energies in the range of 80-100 kilojoules per mole for initial decomposition processes [23] [22].

Thermodynamic Properties and Heat Capacity

The thermodynamic properties of 5-chloro-2-iodo-1-methyl-1H-indole can be estimated based on experimental data for related methylindole compounds and theoretical calculations. Heat capacity measurements for 2-methylindole provide a baseline for understanding the thermal behavior of methylated indole derivatives [24].

For 2-methylindole, the heat capacity shows characteristic temperature dependence with values ranging from approximately 100 joules per mole per Kelvin at low temperatures to over 200 joules per mole per Kelvin at elevated temperatures [24]. The presence of halogen substituents in 5-chloro-2-iodo-1-methyl-1H-indole would be expected to increase these values due to the additional vibrational modes associated with carbon-halogen bonds.

The melting point of 5-chloro-2-iodo-1-methyl-1H-indole is estimated to be significantly higher than that of the parent indole compound due to increased molecular weight and enhanced intermolecular interactions. Related halogenated indole derivatives typically exhibit melting points in the range of 150-250 degrees Celsius [25] [6], depending on the specific substitution pattern and crystal packing effects.

The enthalpy of formation for halogenated indole derivatives is influenced by the bond dissociation energies of carbon-halogen bonds and the stabilization energy of the aromatic system. Theoretical calculations suggest that the enthalpy of formation becomes increasingly negative (more stable) with halogen substitution due to the formation of stable carbon-halogen bonds.

Decomposition Kinetics and Mechanisms

The thermal decomposition of 5-chloro-2-iodo-1-methyl-1H-indole follows complex kinetic pathways that involve multiple elementary steps. The overall decomposition rate is typically described by first-order kinetics with respect to the starting material, though the actual mechanism involves several parallel and consecutive reactions [23] [22].

The initial decomposition step likely involves homolytic cleavage of the carbon-iodine bond, which has the lowest bond dissociation energy among the carbon-halogen bonds present in the molecule. This process generates iodine radicals and the corresponding chloromethylindole radical, which can undergo further reactions including hydrogen abstraction, cyclization, or fragmentation [23].

The carbon-chlorine bond is significantly stronger than the carbon-iodine bond, leading to retention of chlorine during the initial stages of decomposition. However, at higher temperatures, carbon-chlorine bond cleavage becomes thermodynamically favorable, leading to formation of hydrogen chloride and the corresponding dehalogenated species.

The methyl group attached to nitrogen represents another potential decomposition pathway, particularly under oxidative conditions. The nitrogen-methyl bond can undergo homolytic or heterolytic cleavage, depending on the temperature and atmospheric conditions. In inert atmospheres, homolytic cleavage predominates, while in oxidative environments, hydrogen abstraction from the methyl group can lead to formation of formaldehyde and the corresponding demethylated indole.

Solubility Parameters and Partition Coefficient Analysis

Solubility Characteristics and Hansen Parameters

The solubility behavior of 5-chloro-2-iodo-1-methyl-1H-indole is governed by its molecular structure, polarity, and intermolecular interactions. The presence of halogen substituents significantly influences the solubility profile by altering the electronic distribution and creating specific interaction sites for solvent molecules.

The compound exhibits limited water solubility due to its predominantly hydrophobic character imparted by the aromatic ring system and halogen substituents. The methylation of the nitrogen atom eliminates the hydrogen bonding capability that would be present in the corresponding unsubstituted indole, further reducing aqueous solubility. Estimated water solubility is expected to be in the low milligram per liter range, similar to other halogenated aromatic compounds [26].

In organic solvents, 5-chloro-2-iodo-1-methyl-1H-indole demonstrates enhanced solubility due to favorable van der Waals interactions and dipole-dipole interactions with polar aprotic solvents. Solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile provide good solvation through their ability to interact with the polarized aromatic system and halogen substituents.

The Hansen solubility parameters for 5-chloro-2-iodo-1-methyl-1H-indole can be estimated based on group contribution methods and comparison with structurally related compounds. The dispersion component is expected to be approximately 18-20 megapascals^(1/2), reflecting the significant contribution of van der Waals interactions from the aromatic system and halogen atoms.

The polar component of the Hansen solubility parameter is estimated to be around 8-12 megapascals^(1/2), primarily arising from the dipole moments associated with carbon-halogen bonds and the aromatic nitrogen atom. The hydrogen bonding component is minimal due to the absence of hydrogen bond donors and the limited hydrogen bond accepting capability of the methylated nitrogen.

Partition Coefficient Determination

The octanol-water partition coefficient (log P) serves as a crucial parameter for understanding the lipophilicity and bioavailability characteristics of 5-chloro-2-iodo-1-methyl-1H-indole. Based on computational estimates and structural analogy with related compounds, the log P value is predicted to be approximately 4.8 [27].

This relatively high log P value reflects the lipophilic nature of the compound, arising from the aromatic ring system, halogen substituents, and the methyl group. The chlorine and iodine atoms contribute significantly to the lipophilicity through their large, polarizable electron clouds that interact favorably with lipophilic environments while being poorly solvated by water.

Comparative analysis with structurally related compounds provides additional insights into partition behavior [27]. Substituted indoles and betacarbolines show systematic relationships between substitution patterns and partition coefficients, with halogen substituents generally increasing lipophilicity in a predictable manner based on their size and electronegativity.

The cyclohexane-water partition coefficient provides complementary information about the compound's behavior in purely hydrophobic environments. This system eliminates the specific hydrogen bonding interactions present in octanol, allowing assessment of dispersion forces and hydrophobic interactions alone. The cyclohexane-water log P is expected to be lower than the octanol-water value due to the absence of favorable polar interactions.

Distribution Coefficient and pH Effects

The distribution coefficient (log D) of 5-chloro-2-iodo-1-methyl-1H-indole across different pH values provides important information for pharmaceutical applications and environmental fate assessment. Since the compound lacks readily ionizable functional groups under physiological pH conditions, the distribution coefficient remains relatively constant across the pH range of 1-12.

The methylated nitrogen atom in 5-chloro-2-iodo-1-methyl-1H-indole has a very low basicity due to the electron-withdrawing effects of the aromatic system and halogen substituents. The estimated pKa of the conjugate acid is expected to be below 0, indicating that protonation occurs only under extremely acidic conditions that are rarely encountered in biological or environmental systems.

Under strongly acidic conditions (pH < 1), partial protonation of the nitrogen atom can occur, leading to formation of the corresponding indolium cation. This protonated species exhibits dramatically different solubility characteristics, with increased water solubility and decreased lipophilicity due to the positive charge and enhanced hydrogen bonding capability.

The temperature dependence of partition coefficients follows typical thermodynamic relationships, with log P values generally decreasing with increasing temperature due to entropic effects. The temperature coefficient for halogenated indoles is typically around -0.01 to -0.02 log units per degree Celsius, reflecting the balance between enthalpic and entropic contributions to the partitioning process.

Molecular Descriptors and Physicochemical Relationships

The relationship between molecular descriptors and solubility parameters provides valuable insights for property prediction and molecular design applications. The topological polar surface area of 5-chloro-2-iodo-1-methyl-1H-indole is estimated to be approximately 4.9 square angstroms [28] [8], reflecting the minimal contribution of polar functionality to the overall molecular surface.

The molecular volume and surface area are significantly influenced by the presence of halogen substituents, particularly the large iodine atom. These geometric parameters affect both solubility and permeability characteristics, with larger molecules generally exhibiting reduced membrane permeability despite potentially favorable lipophilicity.

The polarizability of 5-chloro-2-iodo-1-methyl-1H-indole is substantially enhanced by the presence of iodine, which contributes significantly to dispersion interactions and van der Waals forces. The estimated molecular polarizability is around 24-26 cubic angstroms [29], comparable to other heavy atom-containing aromatic compounds.

The relationship between calculated molecular descriptors and experimental partition coefficients allows for validation of computational methods and refinement of prediction models. For halogenated indoles, the correlation between calculated and experimental log P values typically shows good agreement, with standard deviations of 0.2-0.4 log units for well-parameterized methods.

The Abraham solvation parameters provide a comprehensive framework for understanding solvent-solute interactions and predicting partition behavior across different solvent systems [27]. For 5-chloro-2-iodo-1-methyl-1H-indole, the hydrogen bond donor parameter is zero due to the absence of readily accessible hydrogen atoms, while the hydrogen bond acceptor parameter is minimal due to the reduced basicity of the methylated nitrogen.

XLogP3

3.3

Exact Mass

290.93117 g/mol

Monoisotopic Mass

290.93117 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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